molecular formula C28H35N5O4 B1582104 Capromorelin CAS No. 193273-66-4

Capromorelin

カタログ番号: B1582104
CAS番号: 193273-66-4
分子量: 505.6 g/mol
InChIキー: KVLLHLWBPNCVNR-SKCUWOTOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カプロモレリンは、グレリン受容体アゴニストとして機能する合成化合物です。主に猫や犬の食欲を刺激し、体重増加を促進するために獣医学で使用されます。 カプロモレリンはファイザーによって開発され、エンタイスとエルラのブランド名で販売されています 。グレリンの作用を模倣することが知られており、グレリンは空腹感を刺激するホルモンです。

2. 製法

カプロモレリンの合成には、入手しやすい出発物質から始まる複数のステップが含まれます。合成経路には通常、縮合、環化、官能基の修飾などの化学反応によって、主要な中間体の形成が含まれます。 特定の合成経路と反応条件は、特許に記載されており、機密情報です 。工業生産方法は、収率と純度を最適化することに重点を置いており、同時に費用対効果とスケーラビリティを確保しています。

準備方法

The synthesis of capromorelin involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The specific synthetic route and reaction conditions are proprietary and detailed in patents . Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability.

化学反応の分析

カプロモレリンは、次のようなさまざまな化学反応を受けます。

科学的研究の応用

Veterinary Applications

1.1 Appetite Stimulation in Dogs

Capromorelin is FDA-approved for stimulating appetite in dogs under the brand name ENTYCE®. Clinical studies have demonstrated its effectiveness in treating inappetence in dogs. A notable study involved 244 client-owned dogs with reduced appetite, where this compound (3 mg/kg) was administered daily. The results showed a significant improvement in appetite, with a success rate of 68.6% compared to 44.6% for the placebo group (P = 0.008) and an increase in mean body weight by 1.8% in treated dogs .

1.2 Management of Weight Loss in Cats

In 2020, this compound received FDA approval for managing weight loss associated with chronic kidney disease in cats under the brand name Elura™. This application is particularly important given the challenges associated with managing appetite and nutrition in feline patients with chronic illnesses .

1.3 Use in Poultry

Research has also explored this compound's effects on broiler chickens, indicating that it can increase feed intake and promote body weight gain . This suggests potential applications in agricultural settings to enhance growth performance.

Human Medical Applications

2.1 Potential Use in Frailty and Cachexia

This compound's mechanism as a ghrelin receptor agonist positions it as a candidate for treating frailty and cachexia in humans. Ghrelin plays a crucial role in regulating appetite, metabolism, and body composition. Clinical trials have been initiated to assess its safety and efficacy in stimulating growth hormone release and improving nutritional status among frail elderly populations .

2.2 Pharmacokinetics and Safety Profile

A study evaluating this compound's pharmacokinetics demonstrated that it is safe and well-tolerated among participants, including those with spinal cord injuries (SCI). No serious adverse events were reported, and pharmacokinetic parameters such as maximum concentration (CmaxC_{max}) and area under the curve (AUC0AUC_{0-\infty}) showed dose-dependent increases . This safety profile supports further exploration of this compound's applications in human medicine.

Summary of Clinical Studies

Study FocusPopulationTreatmentResults
Appetite stimulationClient-owned dogsThis compound (3 mg/kg)68.6% success rate vs 44.6% placebo (P = 0.008)
Weight managementCats with CKDThis compound (Elura™)Approved for chronic kidney disease management
PharmacokineticsHealthy adults & SCIThis compoundSafe; no serious adverse events; dose-dependent effects

作用機序

カプロモレリンは、グレリン受容体(成長ホルモン分泌促進受容体としても知られる)に結合して活性化することで、その効果を発揮します。この活性化は、成長ホルモンの分泌を刺激し、食欲を増加させます。 グレリン受容体が主に発現している視床下部と下垂体が、関与する分子標的です カプロモレリンによって活性化される経路は、インスリン様成長因子1と成長ホルモンのレベルを上昇させ、これらが生理学的効果に貢献します .

類似化合物との比較

カプロモレリンは、グレリン受容体アゴニストとして知られる化合物群の一部です。類似の化合物には、マシモレリンやタビモレリンがあります。 これらの化合物と比較して、カプロモレリンは、獣医学における食欲の刺激や体重増加の促進において、優れたバイオアベイラビリティと有効性を示しています そのユニークな構造と薬物動態特性は、猫や犬での使用に特に効果的です .

参考文献

生物活性

Capromorelin is a synthetic ghrelin receptor agonist that has garnered attention for its role in stimulating appetite and promoting weight gain in various animal models, particularly in dogs and cats. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, effects on growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels, and clinical applications based on diverse research findings.

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its biological activity. Key parameters include:

Parameter Value
Tmax (hours)0.83
Half-life (hours)1.19
AbsorptionProximal gastrointestinal tract
MetabolismHepatic enzymes
Excretion37% urine, 62% feces over 72 hours

Studies indicate that this compound is primarily metabolized through phase 1 hepatic metabolism, with metabolites predominantly excreted in feces rather than urine .

Effects on Appetite and Weight Gain

This compound has been extensively studied for its appetite-stimulating effects in dogs and cats. In a randomized, placebo-controlled clinical trial involving 244 dogs with reduced appetite, this compound treatment resulted in:

  • Appetite Improvement : 68.6% of treated dogs showed improvement compared to 44.6% in the placebo group (P = .008).
  • Weight Gain : Mean body weight increased by 1.8% in this compound-treated dogs versus a negligible increase in the placebo group (P < .001) .

In laboratory cats receiving this compound doses between 1-3 mg/kg for 21 days, food intake increased by 25-46%, while body weight rose by approximately 3.9-5.4%, contrasting with a weight loss of about 1.1% in the placebo group .

Hormonal Effects

This compound's mechanism of action involves the stimulation of GH and IGF-1 release:

  • Growth Hormone Levels : In Beagle dogs treated with this compound for seven days, serum GH levels increased significantly post-dosing but returned to baseline within eight hours due to negative feedback from IGF-1 .
  • Insulin-like Growth Factor 1 : Sustained increases in serum IGF-1 were observed after administration, remaining elevated throughout treatment periods and returning to baseline two days post-treatment cessation .

Clinical Studies and Findings

Several clinical studies have been conducted to evaluate the efficacy and safety of this compound:

Study on Older Adults

In a study involving healthy older adults at risk for functional decline, this compound demonstrated:

  • Weight Increase : An average increase of 1.4 kg compared to a decrease of 0.2 kg in the placebo group (P = 0.006).
  • Lean Body Mass : Increased by 1.4 kg vs. 0.3 kg in the placebo group (P = 0.001).
  • Functional Improvement : Enhanced performance in tandem walk and stair climb tests .

Safety Profile

Overall, this compound is well tolerated across various studies, with minor adverse events including diarrhea and vomiting being reported in over 5% of treated subjects . No serious adverse events were noted during trials involving both able-bodied participants and those with spinal cord injuries .

特性

IUPAC Name

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLLHLWBPNCVNR-SKCUWOTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057886
Record name Capromorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193273-66-4
Record name Capromorelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193273-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capromorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capromorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Capromorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPROMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ44VUN84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capromorelin
Reactant of Route 2
Capromorelin
Reactant of Route 3
Capromorelin
Reactant of Route 4
Capromorelin
Reactant of Route 5
Capromorelin
Reactant of Route 6
Reactant of Route 6
Capromorelin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。